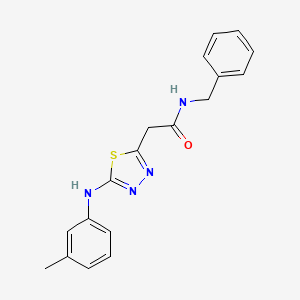

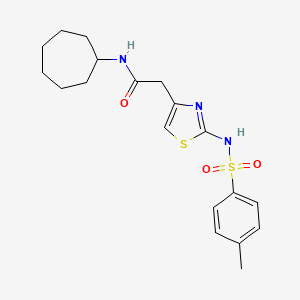

![molecular formula C24H27N3O3 B2858985 1-(7-Methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 890096-22-7](/img/structure/B2858985.png)

1-(7-Methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(7-Methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds often involves the use of saturated ketones and aminopyrazoles . This process involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot . This dehydrogenative coupling process provides access to a host of functionalized pyrazolo [1,5- a ]pyrimidines with antitumor potential from commercially available substrates .Molecular Structure Analysis

The molecular structure of similar compounds often contains a seven-membered ring, which is fused to one five- and one six-membered ring . The two benzene rings are oriented relative to each other at a dihedral angle .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the dual C (sp 3 )–H bond functionalization of inactive ketones . This is required for the formation of the title compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds often involve a yellow crystalline powder with a melting point of 145-150°C . The IR (KBr) values are 2957.98 (OH), 1659 (C=O) .Applications De Recherche Scientifique

Novel Spiropiperidines as σ-Receptor Ligands

Research by Maier and Wünsch (2002) explored spiropiperidines, which are structurally intricate, similar to the compound , demonstrating their high affinity for σ1- and σ2-receptors through radioligand binding assays. These compounds have potential applications in the development of selective ligands for σ-receptors, which are of interest in the field of neuropsychopharmacology and the treatment of various neurological disorders (Maier & Wünsch, 2002).

Antimicrobial Applications

Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives, including compounds with structural similarities to the chemical of interest, and evaluated their in vitro antimicrobial activity. These findings suggest that compounds with complex heterocyclic structures could serve as bases for developing new antimicrobial agents, highlighting the importance of such compounds in addressing drug-resistant bacterial and fungal infections (Patel, Agravat, & Shaikh, 2011).

Antagonistic Properties and Receptor Binding

Another study by Shim et al. (2002) investigated compounds with a piperidinyl moiety for their potential as antagonists for cannabinoid receptors, providing insights into the molecular interactions essential for antagonistic activity. This research underscores the potential of structurally complex compounds in the modulation of receptor activity, which is crucial for the development of new therapeutic agents (Shim et al., 2002).

Synthesis and Photochromic Properties

Li et al. (2015) focused on the synthesis of a spiro[indoline-naphthaline]oxazine derivative, examining its structure and photochromic properties. This research illustrates the potential applications of spiro compounds in materials science, particularly in the development of photoresponsive materials (Li et al., 2015).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-[7-methoxy-2-(4-methylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3/c1-16-7-9-18(10-8-16)20-15-21-19-5-4-6-22(29-3)23(19)30-24(27(21)25-20)11-13-26(14-12-24)17(2)28/h4-10,21H,11-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJAWDAQPSXNAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC35CCN(CC5)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

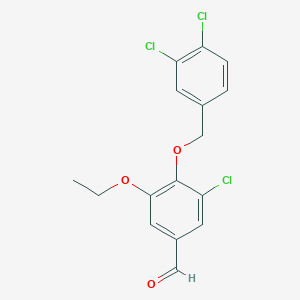

![N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2858905.png)

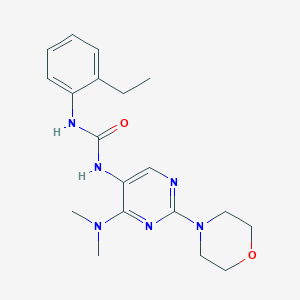

![[(2-Fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2858908.png)

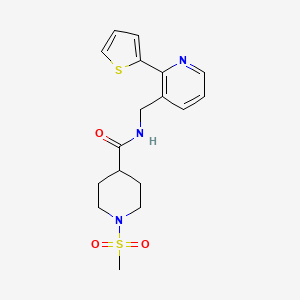

![2-(2-(5-Chlorothiophen-2-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2858911.png)

![4-chloro-N-[3-(hydrazinylcarbonyl)-4,5-dimethylthiophen-2-yl]benzamide](/img/structure/B2858915.png)

![(E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2858922.png)

![ethyl 5-[4-(dimethylsulfamoyl)benzamido]pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2858924.png)